molecular formula C19H17BrN4OS B10951540 N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10951540
M. Wt: 429.3 g/mol
InChI Key: YWNHKNKQDPRUMZ-UHFFFAOYSA-N
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Description

N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea is a complex organic compound that features a thiourea core with benzyl and 4-bromo-1H-pyrazol-1-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea typically involves multi-step organic reactions. One common method includes the reaction of benzyl isothiocyanate with 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea moiety is known to form strong hydrogen bonds with biological targets, enhancing its binding affinity. The bromine atom in the pyrazole ring can also participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}thiourea
  • N-benzyl-N’-{4-[(4-fluoro-1H-pyrazol-1-yl)methyl]benzoyl}thiourea
  • N-benzyl-N’-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoyl}thiourea

Uniqueness

N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea is unique due to the presence of the bromine atom, which can enhance its biological activity through halogen bonding. This makes it potentially more effective as an enzyme inhibitor compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C19H17BrN4OS

Molecular Weight

429.3 g/mol

IUPAC Name

N-(benzylcarbamothioyl)-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H17BrN4OS/c20-17-11-22-24(13-17)12-15-6-8-16(9-7-15)18(25)23-19(26)21-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H2,21,23,25,26)

InChI Key

YWNHKNKQDPRUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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